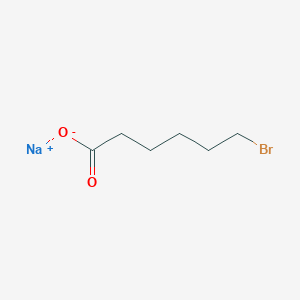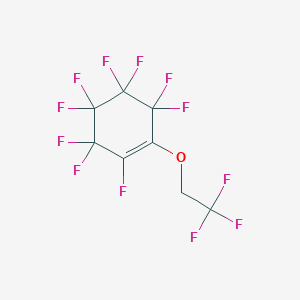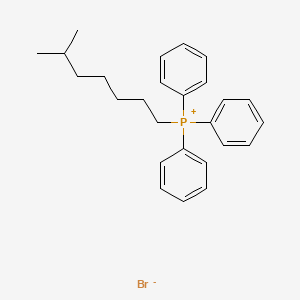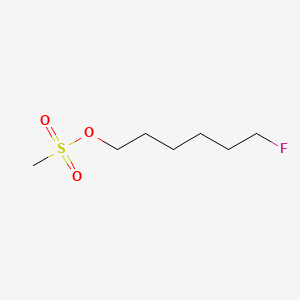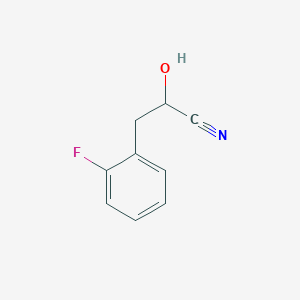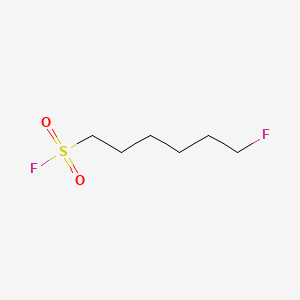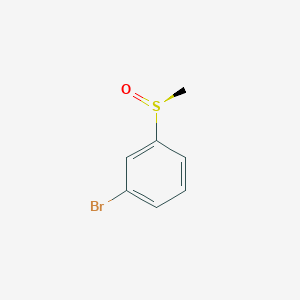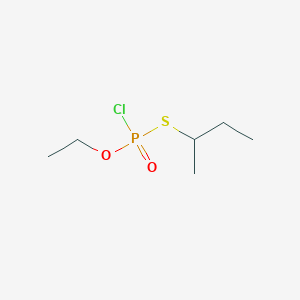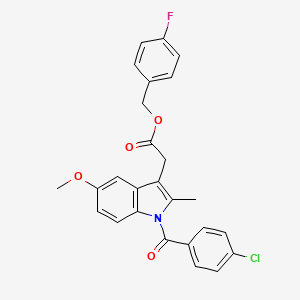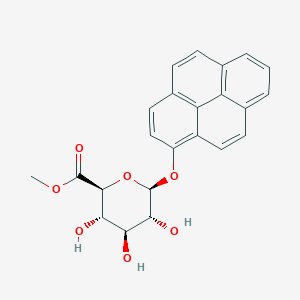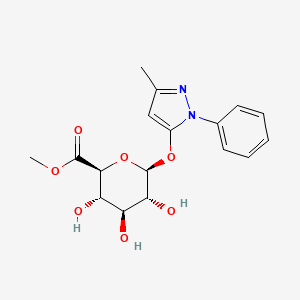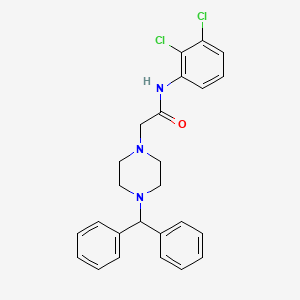
2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antihistamines, antipsychotics, and antiemetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide typically involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-piperazine. This intermediate is then reacted with 2,3-dichlorophenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential pharmacological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-chloro-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(3,4-dichloro-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-difluoro-phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide may exhibit unique pharmacological properties due to the specific positioning of the dichloro groups on the phenyl ring. This can influence its binding affinity and selectivity for molecular targets.
属性
分子式 |
C25H25Cl2N3O |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
2-(4-benzhydrylpiperazin-1-yl)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C25H25Cl2N3O/c26-21-12-7-13-22(24(21)27)28-23(31)18-29-14-16-30(17-15-29)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,25H,14-18H2,(H,28,31) |
InChI 键 |
PXGLQTJSMNGMFK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


